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Compound of Interest

Compound Name: L-Glutamic acid, 2-methyl-
CAS No.: 6208-95-3
Cat. No.: B1605853
Get Quote
. J

Introduction & Structural Context[2][3][4][5][6][7][8]
[9]

2-Methyl-L-glutamic acid is a non-proteinogenic amino acid and a selective ligand for
metabotropic glutamate receptors (mGIuRs).[1] Structurally, it differs from L-glutamic acid by
the substitution of the

-proton with a methyl group.[1]

This structural modification introduces specific NMR signatures:
e Loss of the

-Proton Signal: The characteristic dd/t signal of the glutamate
-proton (~3.7 ppm) is absent.[1]

+ Appearance of a Methyl Singlet: A sharp 3H singlet appears in the upfield aliphatic region.[1]

e Quaternary
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-Carbon: The

-carbon becomes quaternary, significantly affecting relaxation times and DEPT-135 response
in 13C NMR.[1]

o Diastereotopic

-Protons: The chiral center at the
-position renders the adjacent

-methylene protons magnetically non-equivalent (diastereotopic), often resulting in complex
higher-order coupling patterns.[1]

Experimental Protocol
Sample Preparation

For optimal resolution and reproducibility, strict adherence to pH control is required due to the
zwitterionic nature of the compound.

e Solvent: Deuterium Oxide (
, 99.9% D).[1]
e Concentration: 10-20 mg/mL for 1H; >30 mg/mL recommended for 13C.[1]
e pH Adjustment: The chemical shifts of amino acids are pH-dependent.[1]
o Standard Analysis: Adjust pD to ~7.0 using NaOD or DCI.[1]
o Note: At pD 7, the molecule exists primarily as a zwitterion with ionized carboxylates (

) and a protonated amine (
).

 Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or DSS.[1]
Set methyl signal to 0.00 ppm.

Acquisition Parameters (Recommended)
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o Temperature: 298 K (25°C).[1]
e 1H NMR: 16-32 scans, relaxation delay (D1)
5s (to allow complete relaxation of the methyl singlet).
e 13C NMR: Power-gated decoupling (e.g., zgpg30), relaxation delay

2s.

o DEPT-135: Critical for confirming the quaternary

-carbon (will disappear).[1]

1H NMR Spectral Analysis
Logic-Based Assignment

The 1H spectrum is defined by three distinct spin systems. Unlike native glutamate, there is no
spin coupling between the

-position and the
-protons.[1]

Figure 1: 1H NMR Assignment Logic
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Caption: Logical flow of proton assignments based on structural connectivity. Note the isolation
of the Methyl group spin system.

Detailed Chemical Shift Data (in D20, pH ~7)
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Shift (
Position Group Multiplicity Integral
» PpmM)

Mechanistic
Insight

Upfield shift
due to
shielding;
1.45-1.60 Singlet (s) 3H sharp singlet
confirms no

-Me

neighboring
protons.[1]

Diastereotopi
C protons
(ABX or
ABXY
system).[1]
Often appear
as complex

2.00-2.30 Multiplet (m) 2H multiplets due
to geminal
coupling (~14
Hz) and
vicinal

coupling to

H.

Deshielded
by the
adjacent

Triplet-like
2.40-2.60 2H -carboxylate.

-H
(m) [1] Coupled

primarily to

H.

Critical QC Check: If you observe a doublet or triplet for the methyl group, your sample is likely
contaminated with a different isomer or starting material (e.g., methylsuccinic derivatives). The
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pure compound must show a singlet.

13C NMR Spectral Analysis

The 13C spectrum is the definitive confirmation of the 2-methyl substitution.[1]

Carbon Assignment Table[1][9]
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Position

Type

Shift (

» Ppm)

DEPT-135
Phase

Analysis Note

C-1

Carboxyl (

)

175-180

Invisible

Quaternary

carbonyl.

Carboxyl (

)

178 — 182

Invisible

-Carboxyl usually
slightly downfield
of

-Carboxyl in

zwitterions.

C-2

-Carbon

60 - 65

Invisible

Diagnostic Peak.
Disappears in
DEPT-135.[1]
Shifted downfield
~5-8 ppm vs.
Glutamic acid
(~55 ppm) due to
methyl

substitution.

C-3

-Carbon

30-35

Negative (Down)

Typical
methylene

region.[1]

C-4

-Carbon

30-32

Negative (Down)

Close to

-carbon; HSQC
required for
unambiguous

assignment.[1]

-Me

Methyl

20-25

Positive (Up)

High field
aliphatic carbon.

[1]
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Advanced Verification: 2D NMR Workflow

To rigorously validate the structure, specifically distinguishing between the

and
methylenes, a standard 2D workflow is recommended.

Figure 2: Structural Verification Workflow
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Caption: Step-by-step decision tree for confirming 2-Methyl-L-glutamic acid identity.
Protocol for 2D Interpretation:
e HSQC: Correlate the proton multiplet at 2.0-2.3 ppm with the carbon at ~30-35 ppm (

-position). Correlate the triplet at 2.4-2.6 ppm with the carbon at ~30-32 ppm (
-position).[1]
e« HMBC: This is the "gold standard" experiment.[1]
o Look for a strong correlation from the Methyl Singlet (1.5 ppm) to:
» The Quaternary
-Carbon (~60-65 ppm).[1]
= The
-Carboxyl (~175-180 ppm).[1]
= The
-Carbon (~30-35 ppm).[1]

o Self-Validation: If the Methyl protons show a correlation to a carbonyl, it confirms the
methyl is attached to the

-position.

References

» Detailed NMR data and conformational studies in water at varying pH levels.
-Methyl-
-Amino Acid." ResearchGate.[1][2]

o Pharmacological Characterization & Enantiomeric Purity: Studies involving (S)-2-
methylglutamate transport and metabolism, validating the biological relevance of the L-
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isomer.[1] Source: N.N. (2021).[1][3] "Enantiomers of 2-methylglutamate and 2-
methylglutamine selectively impact mouse brain metabolism and behavior.”[1] National
Institutes of Health (PMC).[1]

e General PubChem Compound Summary: 2-Methylglutamic acid (CID 95440) chemical and
physical properties.[1] Source: PubChem.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Methylglutamic acid | C6H11NO4 | CID 95440 - PubChem [pubchem.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain
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To cite this document: BenchChem. [Application Note: High-Resolution NMR Spectral
Analysis of 2-Methyl-L-Glutamic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605853/docs#application-note-high-resolution-nmr-
spectral-analysis-of-2-methyl-I-glutamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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